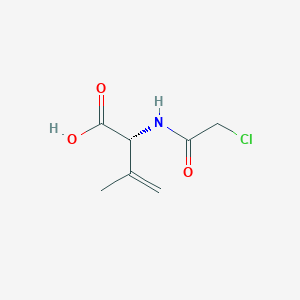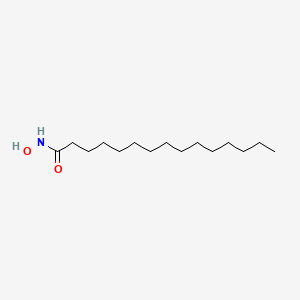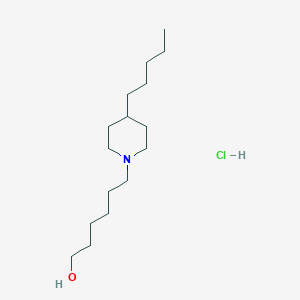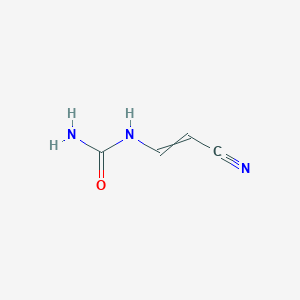
(2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid: is an organic compound with a unique structure that includes a chloroacetamido group and a methylbutenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetic acid and 3-methylbut-3-en-1-amine.
Formation of Chloroacetamido Group: The 2-chloroacetic acid is reacted with 3-methylbut-3-en-1-amine under controlled conditions to form the chloroacetamido group.
Final Product Formation: The intermediate product is then subjected to further reactions, including acidification and purification, to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutenoic acid moiety.
Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.
Substitution: The chloro group in the chloroacetamido moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted amides or other derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.
Protein Modification: The compound can be used to modify proteins for research purposes.
Medicine:
Drug Development:
Therapeutic Agents: Investigated for its potential therapeutic properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
作用机制
The mechanism of action of (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylbutenoic acid moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
相似化合物的比较
(2R)-2-(2-Bromoacetamido)-3-methylbut-3-enoic acid: Similar structure but with a bromo group instead of chloro.
(2R)-2-(2-Iodoacetamido)-3-methylbut-3-enoic acid: Similar structure but with an iodo group instead of chloro.
(2R)-2-(2-Fluoroacetamido)-3-methylbut-3-enoic acid: Similar structure but with a fluoro group instead of chloro.
Uniqueness:
- The chloro group in (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid provides unique reactivity compared to its bromo, iodo, and fluoro analogs.
- The compound’s specific structure allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
61376-25-8 |
|---|---|
分子式 |
C7H10ClNO3 |
分子量 |
191.61 g/mol |
IUPAC 名称 |
(2R)-2-[(2-chloroacetyl)amino]-3-methylbut-3-enoic acid |
InChI |
InChI=1S/C7H10ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h6H,1,3H2,2H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI 键 |
BPSVPRARJOGUCW-ZCFIWIBFSA-N |
手性 SMILES |
CC(=C)[C@H](C(=O)O)NC(=O)CCl |
规范 SMILES |
CC(=C)C(C(=O)O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)



![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)



